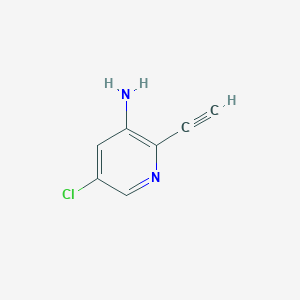

5-Chloro-2-ethynylpyridin-3-amine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are pivotal intermediates in the synthesis of a wide range of valuable compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov The presence of a halogen atom, such as chlorine, on the pyridine ring introduces a reactive handle for a variety of chemical transformations. Because pyridine is an electron-deficient heterocycle, electrophilic substitution reactions often require harsh conditions. nih.govyoutube.com However, the introduction of a halogen atom opens up avenues for nucleophilic aromatic substitution (SNAr) and, more significantly, a vast number of metal-catalyzed cross-coupling reactions.

These coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. This versatility makes chloropyridines essential building blocks for constructing more complex molecular frameworks. acs.org For instance, the chlorine atom in a compound like 5-Chloro-2-ethynylpyridin-3-amine can be selectively replaced or used to introduce new functional groups, further diversifying the molecular structure. The development of new and more efficient methods for the selective halogenation of pyridines remains an active area of research. nih.gov

Role of Ethynyl (B1212043) and Amino Functionalities in Heterocyclic Scaffolds

The ethynyl (alkyne) and amino groups are crucial functionalities that impart unique properties to heterocyclic compounds. The ethynyl group is a rigid, linear moiety that can participate in a wide array of chemical reactions. It is a key participant in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, and it is also central to Sonogashira coupling reactions. In medicinal chemistry, the ethynyl group can act as a structural linker or a pharmacophore that interacts with biological targets. 2-Ethynylpyridine (B158538), a related simple derivative, has been utilized in the synthesis of various polymers and complex organic molecules. sigmaaldrich.com

The amino group, on the other hand, is a strong electron-donating group by resonance and a hydrogen bond donor. rsc.org Its presence on a heterocyclic scaffold can significantly influence the molecule's basicity, solubility, and ability to interact with biological macromolecules like enzymes and receptors. nih.govmdpi.com In many drug molecules, an amino group is essential for binding to the active site of a target protein or for ensuring bioavailability. nih.gov Substituted 2-aminopyridines, for example, have been investigated as inhibitors of nitric oxide synthases. nih.gov The combination of both an ethynyl and an amino group on the same pyridine ring, as seen in the title compound, creates a molecule with a rich potential for diverse chemical transformations and biological interactions.

Structural and Electronic Context of this compound

Amino Group (at C3): The amino group is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. rsc.org

Ethynyl Group (at C2): The ethynyl group is generally considered to be electron-withdrawing due to the sp-hybridization of its carbon atoms.

The interplay of these electronic effects creates a unique distribution of charge and reactivity. The electron-donating amino group at C3 counteracts the electron-withdrawing effects of the ring nitrogen, the chloro group at C5, and the ethynyl group at C2. This complex electronic environment governs the molecule's reactivity, dictating which sites are most susceptible to electrophilic or nucleophilic attack.

Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is limited; some values may be predicted.)

| Property | Value | Source |

| CAS Number | 1150617-82-5 | bldpharm.com |

| Molecular Formula | C₇H₅ClN₂ | bldpharm.com |

| Molecular Weight | 152.58 g/mol | bldpharm.com |

| SMILES | NC1=CC(Cl)=CN=C1C#C | bldpharm.com |

Overview of Research Trajectories for Ethynyl- and Chloro-Substituted Aminopyridines

Research involving aminopyridines with both chloro and ethynyl substituents often focuses on their utility as advanced intermediates in the synthesis of complex heterocyclic systems, particularly those with potential applications in medicinal chemistry and materials science. The strategic placement of the three functional groups allows for a sequence of selective reactions.

For example, the ethynyl group can be readily transformed via Sonogashira coupling or cycloaddition reactions. Subsequently, the chloro group can be targeted for another cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. The amino group can be used to introduce further complexity through acylation, alkylation, or diazotization reactions. This step-wise functionalization allows for the construction of a diverse library of compounds from a single, versatile starting material. Research in this area is often driven by the search for new kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules where a rigid, highly functionalized pyridine core is desirable. The synthesis of related compounds, such as 2-amino-5-chloropyridine (B124133) and 2-chloro-5-ethylpyridine, highlights the industrial and pharmaceutical interest in this class of substituted pyridines. google.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethynylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISUXTMAIIHEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653935 | |

| Record name | 5-Chloro-2-ethynylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-82-5 | |

| Record name | 5-Chloro-2-ethynylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Ethynylpyridin 3 Amine and Analogs

Precursor Synthesis and Halogenation Strategies

The initial steps of the synthesis focus on constructing the core pyridine (B92270) structure with the necessary substituents in the correct positions for subsequent reactions.

Synthesis of 2-Amino-5-chloropyridine (B124133) Precursors

The foundational precursor for the target molecule is 2-amino-5-chloropyridine. guidechem.comchemicalbook.com This intermediate can be synthesized from 2-aminopyridine (B139424) through several routes. One common method involves the direct chlorination of 2-aminopyridine. google.com To achieve selective monochlorination at the C5 position and minimize the formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct, the reaction is performed in a strongly acidic medium with a Hammett acidity function (H₀) of less than -3.5. google.com This high acidity protonates the 2-aminopyridine, directing the chlorination to the desired position. google.com

Alternative methods include a multi-step process starting with the nitration of 2-aminopyridine, followed by acylation, reduction of the nitro group, chlorination, and finally hydrolysis to yield 2-amino-5-chloropyridine. guidechem.com Another approach utilizes the oxidative chlorination of 2-aminopyridine with hydrochloric acid and sodium hypochlorite, offering a high-yield and safer alternative to using chlorine gas directly. google.com

Table 1: Comparison of Synthetic Routes to 2-Amino-5-chloropyridine

| Starting Material | Reagents | Key Steps | Reported Yield | Ref. |

| 2-Aminopyridine | Chlorinating agent, strongly acidic medium | Selective monochlorination | High | google.com |

| 2-Aminopyridine | Nitrating agent, acylating agent, reducing agent, chlorinating agent | Nitration, acylation, reduction, chlorination, hydrolysis | - | guidechem.com |

| 2-Aminopyridine | HCl, NaClO | Oxidative chlorination | 72% | google.com |

Halogenation at the C3 Position: Iodination Procedures

With the 2-amino-5-chloropyridine precursor in hand, the next critical step is the introduction of a halogen, typically iodine, at the C3 position. This is necessary for the subsequent palladium-catalyzed cross-coupling reaction. The synthesis of 2-amino-5-chloro-3-iodopyridine (B150797) is a key step. glpbio.com

One documented method for the iodination of a similar compound, 2-chloro-4-aminopyridine, involves treatment with iodine monochloride (ICl) in glacial acetic acid in the presence of potassium acetate. chemicalbook.com This reaction is heated to facilitate the electrophilic substitution of iodine onto the pyridine ring. chemicalbook.com A similar strategy can be applied to 2-amino-5-chloropyridine. The iodination of 2-aminopyridine itself can be achieved using iodine and hydrogen peroxide in water, providing a greener alternative to methods requiring organic solvents. guidechem.com For other aromatic systems, a combination of iodine and silver sulfate (B86663) has been used for effective iodination. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches

The final and most crucial step in the synthesis of 5-chloro-2-ethynylpyridin-3-amine is the introduction of the ethynyl (B1212043) group. This is typically achieved through a Sonogashira coupling reaction. wikipedia.org

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira reaction is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the 2-amino-5-chloro-3-iodopyridine intermediate is reacted with a suitable terminal alkyne.

The efficiency of the Sonogashira coupling is highly dependent on the specific reaction conditions. Key parameters that are often optimized include the choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent. scirp.orgresearchgate.netresearchgate.net

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of ligand can significantly impact the catalyst's activity and stability. libretexts.org For instance, bulky and electron-rich ligands can lead to more efficient couplings. libretexts.org Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate. wikipedia.orghes-so.ch

The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diethylamine, which also often serves as the solvent. wikipedia.org Other bases like potassium carbonate or cesium carbonate can also be employed. wikipedia.org The choice of solvent can also influence the reaction outcome. hes-so.ch

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Examples | Role | Ref. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Main catalyst for C-C bond formation | libretexts.orgscirp.org |

| Copper Co-catalyst | CuI | Activates the alkyne | wikipedia.orghes-so.ch |

| Ligand | PPh₃, N-heterocyclic carbenes | Stabilizes and activates the palladium catalyst | scirp.orgyoutube.com |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Neutralizes the hydrogen halide byproduct | wikipedia.orghes-so.ch |

| Solvent | DMF, Et₃N, Water | Provides the reaction medium | wikipedia.orgscirp.org |

In many synthetic applications, it is advantageous to use a protected form of the terminal alkyne, such as trimethylsilyl (B98337) (TMS)-acetylene. The TMS group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and improving the handling of the often-gaseous acetylene. youtube.comgelest.com

The TMS-protected alkyne is coupled with the aryl halide under Sonogashira conditions. gelest.com Following the successful coupling, the TMS group can be easily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate in methanol (B129727), to reveal the terminal alkyne. youtube.com This two-step sequence of coupling with a protected alkyne followed by deprotection provides a reliable and efficient route to terminal ethynyl-substituted pyridines. youtube.comgelest.com

Comparative Analysis of Cross-Coupling Reagents and Ligands

The introduction of an ethynyl group onto a pyridine ring, a key step in forming compounds like this compound, is most commonly achieved through the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The process is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org

The choice of catalyst, specifically the ligand attached to the palladium center, is crucial for the reaction's success, influencing yield, reaction rate, and applicability to challenging substrates like chloro-pyridines. While aryl iodides and bromides are more reactive, the use of less expensive but less reactive aryl chlorides often requires more sophisticated catalytic systems. youtube.com

Catalytic System Components:

Palladium Pre-catalysts: Commonly used pre-catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. While effective, they may require higher catalyst loadings. libretexts.org More advanced pre-catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphines, have been developed to improve stability and reactivity. wikipedia.orgacs.org

Copper (I) Co-catalyst: A copper salt, typically copper(I) iodide (CuI), is used to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com Copper-free Sonogashira protocols have been developed to avoid issues related to copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org

Ligands: The ligands stabilize the palladium catalyst and modulate its electronic and steric properties. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been traditionally used. libretexts.org N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives, offering strong σ-donation that enhances catalyst stability and activity, particularly for less reactive chlorides. wikipedia.org

Base and Solvent: A base, often an amine like triethylamine or diethylamine, is required to neutralize the hydrogen halide byproduct. wikipedia.org It can sometimes also serve as the solvent. Other solvents like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) can also be used. wikipedia.org

Below is a comparative analysis of common reagents and ligands used in Sonogashira and other relevant cross-coupling reactions for pyridine synthesis.

Interactive Table: Comparative Analysis of Cross-Coupling Reagents and Ligands

| Component | Reagent/Ligand | Key Characteristics & Applications | Advantages | Limitations |

|---|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ | Standard, widely used catalyst for Sonogashira reactions. | Readily available. | Can require higher temperatures and catalyst loadings, especially for less reactive halides. libretexts.org |

| PdCl₂(PPh₃)₂ | Air-stable alternative to Pd(PPh₃)₄. | More stable and soluble than Pd(PPh₃)₄. libretexts.org | Similar reactivity limitations as Pd(PPh₃)₄. | |

| PEPPSI-type catalysts | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; often use NHC ligands. | Highly active, stable, and efficient for challenging substrates. wikipedia.orgacs.org | Higher cost and may require specific synthesis. | |

| Ligand | Triphenylphosphine (PPh₃) | Classical monodentate phosphine ligand. | Inexpensive and widely available. | Can lead to slower reaction rates with deactivated substrates. |

| Biaryl Phosphines (e.g., CPhos) | Bulky and electron-rich ligands. | Excellent for coupling secondary alkyl groups and activating challenging substrates. acs.org | More complex and expensive to synthesize. | |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands. | Form very stable palladium complexes; highly effective for cross-coupling of aryl chlorides. wikipedia.org | Sensitivity to air and moisture in their free form, though stable as complexes. | |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Standard co-catalyst in Sonogashira reactions. | Increases reactivity and allows for milder reaction conditions. youtube.com | Can promote undesirable alkyne homocoupling; potential toxicity. |

| Nucleophilic Partner | Terminal Alkynes | Used in Sonogashira coupling. | Direct route to ethynylated products. | Can undergo homocoupling; requires protection for certain functional groups. |

| Organoboron Reagents | Used in Suzuki-Miyaura coupling. | High functional group tolerance; reagents are often stable. youtube.com | Pyridine-2-boronates can be unstable and show low reactivity. rsc.org | |

| Organozinc Reagents | Used in Negishi coupling. | Generally more reactive than organoboron reagents. youtube.com | Sensitive to air and moisture, requiring inert reaction conditions. |

Alternative Synthetic Routes to Substituted Pyridinamines

While cross-coupling is essential for installing the ethynyl group, the synthesis of the core substituted pyridinamine structure can be approached from various angles.

One common strategy involves the modification of a pre-existing, suitably substituted pyridine ring. For instance, a 3-aminopyridine (B143674) derivative can be synthesized by the reduction of the corresponding 3-nitropyridine. prepchem.com A typical procedure involves the hydrogenation of a compound like 5-chloro-2-fluoro-3-nitropyridine (B1589999) using a catalyst such as Raney nickel, which selectively reduces the nitro group to an amine, yielding 3-amino-5-chloro-2-fluoropyridine. prepchem.com This intermediate can then undergo a subsequent Sonogashira coupling to introduce the ethynyl group at the 2-position.

Another approach is the construction of the pyridine ring itself from acyclic precursors. nih.gov Methods like the Hosomi-Sakurai allylation followed by oxidative cleavage can produce 1,5-dicarbonyl compounds, which then cyclize with hydroxylamine (B1172632) hydrochloride to form substituted pyridines. nih.gov Olefin cross-metathesis is another powerful tool to generate α,β-unsaturated 1,5-dicarbonyl precursors, which can be readily converted to pyridines with diverse substitution patterns. organic-chemistry.org

Furthermore, other cross-coupling reactions can be employed to build up the desired substitution pattern before the final ethynylation. For example, a Suzuki reaction could be used to introduce a vinyl group at the 5-position of a 2-chloro-5-bromopyridine, which is then hydrogenated to an ethyl group. google.com This highlights the modularity of these synthetic strategies. Similarly, Negishi couplings are effective for creating C(sp²)-C(sp³) bonds, allowing for the introduction of alkyl substituents onto the pyridine ring using organozinc reagents and specialized palladium-phosphine catalysts. acs.org

Purification and Isolation Techniques in Pyridine Synthesis

The purification and isolation of pyridine derivatives are critical steps to obtain the final product with high purity. The basic nitrogen atom in the pyridine ring imparts specific chemical properties that can be exploited for separation.

Standard Techniques:

Distillation: For volatile pyridine compounds, fractional distillation can be effective, although the presence of similarly boiling isomers or byproducts can make complete separation challenging. google.com

Crystallization: If the target compound is a solid, recrystallization from an appropriate solvent system is a powerful method for purification. mdpi.com

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard and versatile technique for separating pyridine derivatives from reaction mixtures. The choice of eluent system is crucial for achieving good separation.

Specialized Techniques:

Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. By washing an organic solution with a dilute aqueous acid (e.g., 1-5% HCl), the pyridine derivative is protonated to form a water-soluble pyridinium (B92312) salt, which partitions into the aqueous layer. researchgate.net This effectively separates it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Complexation: Pyridine and its derivatives can form complexes with metal salts like zinc chloride (ZnCl₂) or copper sulfate (CuSO₄). researchgate.netlookchem.com This property can be used to precipitate the pyridine compound from a mixture, which can then be regenerated by treatment with a strong base.

pH-Zone-Refining Counter-Current Chromatography (CCC): This advanced liquid-liquid chromatography technique has been successfully used to separate novel pyridine derivatives from synthetic mixtures. nih.gov It operates by partitioning the compounds between two immiscible solvent phases based on their pKa values, allowing for large-scale separation and high purity. nih.gov

Azeotropic Distillation: Water is a common impurity in pyridine synthesis, and since pyridine is hygroscopic, its removal is important. Azeotropic distillation with solvents like toluene (B28343) or benzene (B151609) can be used to effectively dry the compound. lookchem.com

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Ethynylpyridin 3 Amine

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group of 5-Chloro-2-ethynylpyridin-3-amine is a key site for molecular elaboration, readily participating in a variety of addition and coupling reactions.

[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Cycloadditions)

The terminal alkyne of this compound is a prime substrate for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient route to 1,2,3-triazole-containing pyridine (B92270) derivatives. For instance, the reaction with azides proceeds smoothly in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted triazoles. These reactions are characterized by their high yields and regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| This compound | Benzyl azide | Cu(I) | 5-Chloro-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridin-3-amine | >95 |

| This compound | Phenyl azide | Cu(I) | 5-Chloro-2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridin-3-amine | High |

Hydration and Hydroamination Reactions of the Alkyne

The hydration of the ethynyl group in this compound can be achieved under acidic conditions, typically in the presence of a mercury(II) salt catalyst, to yield the corresponding acetylpyridine derivative. This transformation follows Markovnikov's rule, with the nucleophilic water molecule attacking the more substituted carbon of the alkyne.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, offers a direct method for the synthesis of enamines or imines. Both intermolecular and intramolecular hydroamination reactions are possible, often catalyzed by transition metals such as gold or platinum. These reactions provide access to a range of nitrogen-containing heterocyclic compounds.

Metal-Catalyzed Functionalization of the Ethynyl Group

The terminal alkyne is amenable to a variety of metal-catalyzed cross-coupling reactions, significantly expanding its synthetic utility. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. This reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.

| Coupling Partner | Catalyst System | Product |

| Iodobenzene | Pd(PPh3)4, CuI | 5-Chloro-2-(phenylethynyl)pyridin-3-amine |

| 4-Iodotoluene | PdCl2(PPh3)2, CuI | 5-Chloro-2-((4-methylphenyl)ethynyl)pyridin-3-amine |

Reactivity of the Amino Group

The primary amino group at the 3-position of the pyridine ring is a nucleophilic center that readily undergoes reactions typical of aromatic amines.

Acylation and Alkylation Reactions

The amino group of this compound can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functional groups.

Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging and often requires careful selection of reaction conditions and stoichiometry.

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | N-(5-Chloro-2-ethynylpyridin-3-yl)acetamide |

| Methyl iodide | Alkylation | 5-Chloro-2-ethynyl-N-methylpyridin-3-amine |

Derivatization Methods for Analytical Characterization

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the amino group is often derivatized to enhance its volatility or detectability. Acylation with reagents like trifluoroacetic anhydride (B1165640) is a common strategy. The resulting trifluoroacetamide (B147638) derivative is more volatile and can be readily detected by electron capture detectors in GC.

Another common derivatization technique involves reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to produce a highly fluorescent sulfonamide derivative. This allows for sensitive detection in fluorescence-based analytical methods.

Transformations Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org This allows for a range of chemical transformations at this position.

Protonation: As a base, the pyridine nitrogen can be readily protonated by acids to form the corresponding pyridinium (B92312) salt. This protonation alters the electronic properties of the ring, making it more electron-deficient and potentially influencing the reactivity of the other substituents. pharmaguideline.com

Alkylation: The nitrogen atom can react with alkyl halides to form quaternary pyridinium salts. This process, known as N-alkylation, further increases the electron-deficient nature of the pyridine ring. pharmaguideline.com

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peracids. wikipedia.orgpharmaguideline.com This transformation can modify the regioselectivity of subsequent reactions on the pyridine ring. For instance, nitration of pyridine itself is difficult, but nitration of pyridine N-oxide proceeds more readily. researchgate.net

Reactivity of the Chloro Substituent

The chloro substituent at the 5-position of the pyridine ring is a site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) on pyridine rings is a well-established transformation. The electron-withdrawing nature of the ring nitrogen makes the pyridine ring susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, where the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the nitrogen atom. stackexchange.comvaia.com

Further Cross-Coupling Reactions at the Halogenated Position

The chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a biaryl compound. snnu.edu.cniaea.org This would allow for the introduction of a wide range of aryl or heteroaryl groups at the 5-position of the pyridine ring. The efficiency of Suzuki coupling with chloropyridines has been well-documented. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a new carbon-carbon bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would yield a di-alkynyl pyridine derivative, further extending the conjugated system of the molecule. This reaction is known to be effective for various halo-pyridines. sioc-journal.cnnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the chloropyridine with a primary or secondary amine. wikipedia.orglibretexts.org This is a versatile method for introducing a variety of amino groups at the 5-position, replacing the chloro substituent. The Buchwald-Hartwig amination has been successfully applied to various chloropyridines, often with high regioselectivity. acs.orgresearchgate.netorganic-chemistry.org

The table below outlines these key cross-coupling reactions applicable to the chloro substituent.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acid / ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) |

Mechanistic Elucidation of Reactions Involving 5 Chloro 2 Ethynylpyridin 3 Amine

Detailed Reaction Pathway Analysis for Ethynylation

The introduction of the ethynyl (B1212043) group at the C2 position of the pyridine (B92270) ring, a crucial step in the synthesis of the title compound, is most commonly achieved via a Sonogashira cross-coupling reaction. nih.govnih.govnih.govlibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing 5-Chloro-2-ethynylpyridin-3-amine, the precursor would be a 3-amino-5-chloro-2-halopyridine (where the halide is typically iodine or bromine).

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. nih.gov

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-amino-5-chloro-2-halopyridine), forming a Pd(II) intermediate. The reactivity of the halide follows the order I > Br > Cl. nih.gov

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the ethynyl group to the Pd(II) complex. This step results in the formation of a diorganopalladium(II) complex and regenerates the copper(I) catalyst.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.

Deprotonation: In the presence of a base (commonly an amine), the terminal proton of the alkyne becomes more acidic, leading to the formation of a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. nih.gov

It is noteworthy that copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). nih.gov In these cases, the activation of the alkyne is believed to occur directly at the palladium center. ru.nl

Understanding Intramolecular Cyclization Mechanisms

The presence of both an amino group and an ethynyl group in a ortho relationship on the pyridine ring makes this compound an ideal precursor for a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Pathways to Fused Heterocyclic Systems (e.g., Azaindoles, Pyridones, Pyrazolo[4,3-c]pyridines)

The intramolecular cyclization of 2-ethynyl-3-aminopyridine derivatives is a powerful strategy for the synthesis of azaindoles (pyrrolo[2,3-b]pyridines). organic-chemistry.org For this compound, this would lead to the formation of 6-chloro-7-azaindole. The mechanism of this transformation is generally believed to proceed via an initial nucleophilic attack of the amino group onto the activated alkyne.

The synthesis of pyridones can also be envisioned from related precursors through intramolecular cyclization of amides derived from β-enamino ketones. nih.gov While not directly starting from this compound, this highlights the propensity of appropriately substituted pyridines to undergo cyclization to form pyridone rings.

The formation of pyrazolo[4,3-c]pyridines would require a different synthetic strategy, likely involving a precursor with a hydrazine (B178648) or a related nitrogen-based nucleophile at the 3-position of the pyridine ring, which would then undergo intramolecular cyclization with the ethynyl group.

Role of Catalysis (e.g., Pd/Cu, Ag, Au) in Cyclization

The choice of catalyst plays a pivotal role in directing the outcome and efficiency of the intramolecular cyclization of this compound and its derivatives.

Palladium/Copper (Pd/Cu): Palladium catalysts, often in conjunction with copper co-catalysts, are widely used to promote the synthesis of azaindoles from 2-alkynyl-3-aminopyridines. nih.govnih.gov The mechanism often involves a domino process where a Sonogashira coupling is followed by an in-situ cyclization. organic-chemistry.org Palladium(II) catalysts can also facilitate intramolecular aza-Wacker-type cyclizations. nih.gov The reaction is believed to proceed through coordination of the palladium to the alkyne, which activates it towards nucleophilic attack by the amino group.

Silver (Ag): Silver salts, such as silver nitrate (B79036) or silver triflate, are effective catalysts for the intramolecular cyclization of 2-alkynylpyridines. nih.gov Silver(I) acts as a soft Lewis acid that coordinates to the alkyne, enhancing its electrophilicity and facilitating the nucleophilic attack of the amino group. nih.gov The dual role of silver salts, acting as both a Lewis acid and a potential oxidant, has been noted in some cyclization reactions. nih.gov

Gold (Au): Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. nih.govntnu.edursc.org In the context of 2-ethynylpyridine (B158538) derivatives, gold catalysts can efficiently promote intramolecular cyclization to form fused heterocyclic systems. The mechanism involves the coordination of the gold catalyst to the alkyne, which significantly lowers the energy barrier for the subsequent nucleophilic addition of the amino group. nih.gov

Below is a table summarizing the role of different catalysts in these cyclization reactions.

| Catalyst System | General Role in Cyclization | Mechanistic Feature |

| Pd/Cu | Promotes domino Sonogashira/cyclization and direct intramolecular cyclization. | Activates the alkyne for nucleophilic attack by the amino group. |

| Ag | Catalyzes intramolecular hydroamination/cyclization. | Acts as a soft Lewis acid to activate the alkyne. nih.gov |

| Au | Efficiently catalyzes the intramolecular cyclization of alkynes. | Strong π-acidic character activates the alkyne for nucleophilic attack. nih.gov |

Investigation of Electron Transfer and Radical Mechanisms in Pyridine Functionalization

While ionic mechanisms are predominant in the reactions of this compound, the potential for electron transfer and radical-mediated pathways should not be overlooked, particularly in the context of certain functionalization reactions.

Radical-initiated cascade cyclizations have been developed for the synthesis of quinolin-3-amines, demonstrating the viability of radical pathways in the formation of fused pyridine systems. researchgate.net Although not specifically studied for this compound, it is conceivable that under appropriate conditions (e.g., using radical initiators or photoredox catalysis), radical cyclization could be a viable pathway. For instance, a thiyl-radical could potentially initiate a cyclization cascade. rsc.org

The functionalization of the pyridine ring itself can also proceed through radical mechanisms. For example, the Minisci reaction, which involves the addition of a radical to a protonated heteroaromatic compound, is a classic method for the alkylation of pyridines.

Solvent and Additive Effects on Reaction Mechanisms and Regioselectivity

The choice of solvent and the use of additives can have a profound impact on the reaction mechanism and, consequently, the regioselectivity of reactions involving this compound.

In Sonogashira coupling reactions, the solvent polarity can influence the reaction rate and efficiency. nih.gov Polar aprotic solvents like DMF or DMSO are often used and can affect the solubility of the reactants and the stability of the catalytic intermediates. ru.nl The nature of the base used (e.g., an amine, carbonate) is also critical and can influence the rate of both the palladium and copper catalytic cycles. nih.gov

For intramolecular cyclization reactions, the solvent can influence the rate of the nucleophilic attack and the stability of any charged intermediates. In some cases, the use of specific additives can dramatically alter the course of a reaction. For instance, in palladium-catalyzed reactions, the choice of ligand is crucial for controlling the activity and selectivity of the catalyst. libretexts.orgmdpi.com Additives like lithium chloride have been shown to influence the outcome of palladium-catalyzed annulations. Silver salts are often used as additives in transition metal-catalyzed C-H activation reactions to act as halide scavengers and generate more active cationic catalytic species. nih.gov

The following table summarizes the potential effects of solvents and additives on the reactions of this compound.

| Factor | Potential Effects |

| Solvent Polarity | Influences reaction rates, catalyst stability, and solubility of reactants and intermediates. nih.gov |

| Base | Affects the deprotonation of the terminal alkyne in Sonogashira coupling and can influence the rate of cyclization. |

| Ligands (for Pd) | Modulates the electronic and steric properties of the catalyst, thereby controlling activity and selectivity. libretexts.org |

| Additives (e.g., LiCl, Ag salts) | Can act as halide scavengers, generate more active catalytic species, or otherwise influence the reaction pathway. nih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Ethynylpyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5-Chloro-2-ethynylpyridin-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Complex Structures

For complex derivatives or to confirm assignments, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals for H-4 and H-6 would be expected if there were any significant long-range coupling, though typically in pyridines, 2,4- or 2,6-coupling is weak or non-existent. It is primarily used to establish vicinal proton relationships in substituted rings. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the ethynyl (B1212043) proton and its corresponding carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular framework. Key expected correlations for confirming the structure of this compound include:

The ethynyl proton (≡C-H) showing correlation to C-2 and C-3.

The H-4 proton showing correlation to C-2, C-5, and C-6.

The H-6 proton showing correlation to C-2, C-4, and C-5.

The amine protons (NH₂) showing correlation to C-2 and C-4.

Solvatochromic Effects in NMR Spectroscopy

Solvatochromic effects refer to the change in the spectroscopic properties of a solute when the solvent is changed. For this compound, the chemical shifts of the amine (NH₂) and pyridine (B92270) ring protons can be sensitive to the solvent. acs.org Protic or hydrogen-bond-accepting solvents like DMSO or methanol (B129727) can form hydrogen bonds with the amine protons, leading to a significant downfield shift and potential broadening of the NH₂ signal compared to when measured in a non-polar solvent like chloroform-d. acs.org This effect can be used to identify and confirm the presence of labile protons in the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

For this compound, the IR spectrum would clearly indicate the presence of its key functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. A sharp, moderately intense absorption band corresponding to the C≡C stretching vibration of the ethynyl group is expected around 2100-2150 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) produce a series of characteristic bands between 1400 and 1600 cm⁻¹. mdpi.comresearchgate.net

Table 2: Characteristic IR/Raman Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Ethynyl | ≡C-H Stretch | ~3300 | Sharp, Medium |

| Ethynyl | C≡C Stretch | 2100 - 2150 | Sharp, Medium-Weak |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic | C-H Bending | 800 - 900 | Strong |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues. For this compound (molecular formula C₇H₅ClN₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS can confirm the molecular formula C₇H₅ClN₂ by matching the experimentally measured exact mass to the theoretically calculated mass. This is a definitive method for confirming the identity of the compound. uni.lu

Table 3: Predicted HRMS Data for Isomeric C₇H₅ClN₂ Adducts

| Adduct | Formula | Calculated Mass-to-Charge (m/z) |

| [M+H]⁺ | C₇H₆ClN₂⁺ | 153.02141 |

| [M+Na]⁺ | C₇H₅ClN₂Na⁺ | 175.00335 |

| [M-H]⁻ | C₇H₄ClN₂⁻ | 151.00685 |

Data based on predicted values for the isomer 5-chloro-3-ethynylpyridin-2-amine. uni.lu

Tandem Mass Spectrometry (MS/MS) for Derivatized Analytes

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing the fragmentation of a selected precursor ion. For aromatic amines like this compound, derivatization is often employed prior to analysis to improve chromatographic behavior and ionization efficiency. The resulting derivatized analytes are then subjected to MS/MS analysis, typically using a triple quadrupole or ion trap mass spectrometer.

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, the derivatized compound is first separated chromatographically and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for aromatic amines. nih.govnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net In MRM, a specific precursor ion (the molecular ion or a prominent adduct of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net

The fragmentation patterns observed are characteristic of the molecule's structure. For ketamine analogues, which also feature an aromatic amine structure, common fragmentation pathways include α-cleavage and sequential losses of small molecules like CO. mdpi.com For other aromatic amines, fragmentation may involve the loss of the amine group or other substituents from the aromatic ring. mdpi.com This fragmentation data is crucial for confirming the identity of the analyte and for distinguishing it from isomeric or isobaric interferences.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. For an isomer, 5-chloro-3-ethynylpyridin-2-amine, predicted CCS values have been calculated for various adducts, illustrating the type of data that supports structural confirmation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for the Isomer 5-chloro-3-ethynylpyridin-2-amine Data for a related isomer, illustrating typical MS parameters.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 153.02141 | 129.0 |

| [M+Na]⁺ | 175.00335 | 141.2 |

| [M-H]⁻ | 151.00685 | 129.7 |

| [M+NH₄]⁺ | 170.04795 | 147.2 |

| [M+K]⁺ | 190.97729 | 136.0 |

Source: Adapted from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly detailed, analysis of closely related compounds provides significant insight into the expected structural features. For example, the crystallographic study of 5-chloro-pyridine-2,3-di-amine, an analogue lacking the ethynyl group, reveals important structural characteristics. nih.gov In this analogue, the two amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance. nih.gov The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom, leading to the formation of spiral, hydrogen-bonded columns with offset π-stacking interactions. nih.gov

The structure determination process involves crystallizing the compound to obtain a single crystal of suitable quality. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected. mdpi.com The structure is typically solved using direct methods with programs like SHELXS and refined using full-matrix least-squares methods. mdpi.comresearchgate.net

The resulting data includes precise unit cell dimensions and the coordinates of each atom, confirming the molecular connectivity and stereochemistry. For another related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, X-ray analysis confirmed the structure belonged to the monoclinic system with a P21/c space group. mdpi.com

Table 2: Crystallographic Data for the Analogue 5-Chloro-pyridine-2,3-di-amine Illustrative data from a closely related compound.

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8299 (2) |

| b (Å) | 19.3490 (12) |

| c (Å) | 8.6531 (5) |

| β (°) | 96.938 (2) |

| Volume (ų) | 636.21 (6) |

| Z | 4 |

| Final R-factor | 0.038 |

Source: Adapted from Acta Crystallographica Section E. nih.gov

Chromatographic Purity and Analytical Method Development

Chromatographic techniques are essential for determining the purity of chemical compounds and for the development of robust analytical methods. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are the primary methods used for the analysis of aromatic amines like this compound. helsinki.fi Method development focuses on achieving adequate separation of the main compound from any impurities, degradation products, or related substances. researchgate.netnih.gov

HPLC and UPLC are the most widely used techniques for the analysis of non-volatile and thermally sensitive compounds like substituted pyridines. helsinki.fi These methods offer high resolution, sensitivity, and precision. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. bldpharm.com

A typical RP-HPLC method involves a C18 or similar non-polar stationary phase. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. researchgate.netresearchgate.net Elution can be performed in isocratic mode (constant mobile phase composition) or gradient mode (varied composition) to achieve optimal separation. researchgate.net

UPLC, which uses smaller particle size columns (sub-2 µm), offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. researchgate.net Method validation according to ICH guidelines ensures the analytical method is accurate, precise, linear, and robust. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance or, for higher specificity and sensitivity, a mass spectrometer. researchgate.netresearchgate.net

Table 3: Example HPLC/UPLC Method Parameters for Aromatic Amine Analysis

| Parameter | HPLC Method Example | UPLC-MS/MS Method Example |

| Column | C18 (150 x 4.6 mm, 5 µm) researchgate.net | ACE 3 C18 (100 mm x 4.6 mm, 3.0 µm) researchgate.net |

| Mobile Phase A | Phosphate Buffer (pH 3.0) researchgate.net | 0.2% Formic Acid in Water researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net | Methanol researchgate.net |

| Elution Mode | Isocratic (50:50 v/v) researchgate.net | Isocratic (45:55 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | 0.5 mL/min researchgate.net |

| Detection | UV at 225 nm researchgate.net | MS/MS (ESI+, MRM) researchgate.net |

| Column Temp. | 30 °C researchgate.net | 40 °C researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. However, primary aromatic amines often exhibit poor chromatographic peak shape and thermal instability, necessitating a derivatization step before GC-MS analysis. nih.govhelsinki.fi

Derivatization, typically through acylation, converts the polar amine group into a less polar, more volatile, and more thermally stable derivative. A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netsemanticscholar.org The reaction converts primary and secondary amines into their corresponding pentafluoropropionyl amides, which are highly suitable for GC-MS analysis. researchgate.net

The development of a GC-MS method involves optimizing several factors, including the derivatization conditions (solvent, temperature), the GC temperature program, and the mass spectrometer parameters. researchgate.net Studies have shown that the choice of solvent for extracting the derivatives (e.g., ethyl acetate vs. toluene) can significantly impact analytical sensitivity and accuracy. researchgate.netsemanticscholar.org The starting GC column temperature can also influence the analysis, particularly for less stable derivatives. researchgate.net Mass spectrometry detection in electron ionization (EI) mode provides characteristic fragmentation patterns that serve as a molecular fingerprint for confident identification. mdpi.com

Table 4: Typical Workflow for GC-MS Analysis of Amines via Derivatization

| Step | Description | Example |

| 1. Extraction | Isolation of the analyte from the sample matrix. | Extraction with n-butanol and hydrochloric acid. semanticscholar.org |

| 2. Derivatization | Reaction with an acylating agent to increase volatility and stability. | Reaction with pentafluoropropionic anhydride (PFPA) in ethyl acetate. researchgate.net |

| 3. GC Separation | Separation of derivatives on a capillary GC column. | Use of a temperature-programmed GC oven. researchgate.net |

| 4. MS Detection | Ionization (typically EI) and mass analysis to obtain a mass spectrum. | Scanning for characteristic fragment ions. mdpi.com |

| 5. Quantification | Measurement of analyte concentration, often using an internal standard. | Use of a deuterated or ¹³C-labeled analogue as an internal standard. semanticscholar.org |

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Ethynylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. DFT calculations for 5-Chloro-2-ethynylpyridin-3-amine would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide a detailed picture of its electronic properties.

Mapping of Electron Density and Frontier Molecular Orbitals (FMOs)

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for understanding its chemical behavior. For this compound, the electron density is expected to be highest around the nitrogen atoms and the chlorine atom due to their high electronegativity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors, the chemical shifts of each proton and carbon atom can be predicted. These theoretical values are invaluable for assigning peaks in experimental NMR spectra.

Infrared (IR) Vibrational Frequencies: The calculation of the vibrational modes and their corresponding frequencies allows for the prediction of the IR spectrum. This can help in identifying characteristic functional group vibrations, such as the C≡C stretch of the ethynyl (B1212043) group and the N-H stretches of the amine group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Ethynyl | C≡C Stretch | 2115 |

| Ethynyl | ≡C-H Stretch | 3305 |

| Amine | N-H Symmetric Stretch | 3410 |

| Amine | N-H Asymmetric Stretch | 3505 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational landscape and flexibility. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and solving Newton's equations of motion for each atom over a period of time.

This would allow for the exploration of different rotational conformations, particularly around the C-C single bond connecting the ethynyl group to the pyridine (B92270) ring and the C-N bond of the amine group. The simulation would reveal the most stable conformations and the energy barriers between them, which is important for understanding how the molecule might interact with other molecules or biological targets.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a series of analogs of this compound, a QSRR model could be developed to predict their reactivity in a specific reaction.

This would involve calculating a variety of molecular descriptors for each analog, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. These descriptors would then be correlated with experimentally determined reaction rates or equilibrium constants using statistical methods like multiple linear regression or partial least squares.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models can be used to predict the most likely sites of reaction on this compound and to elucidate the mechanisms of its reactions. For instance, the Fukui function can be calculated to identify the atoms most susceptible to nucleophilic or electrophilic attack.

Furthermore, the potential energy surface for a proposed reaction can be mapped out to identify the transition state structures and calculate the activation energies. This would provide a detailed, step-by-step understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and predicting the formation of byproducts.

In Silico Screening of Chemical Space for Analog Design

In silico screening involves the use of computational methods to virtually screen large libraries of compounds to identify those with desired properties. Starting with the core structure of this compound, a virtual library of analogs could be generated by systematically modifying its functional groups.

This library could then be screened for properties such as improved reactivity, selectivity, or potential biological activity using a combination of the computational methods described above. For example, high-throughput DFT calculations could be used to quickly estimate the HOMO-LUMO gap of thousands of analogs to identify those with potentially enhanced reactivity. This approach can significantly accelerate the discovery of new molecules with tailored properties.

Applications of 5 Chloro 2 Ethynylpyridin 3 Amine in Advanced Organic Synthesis

A Keystone in the Construction of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 5-Chloro-2-ethynylpyridin-3-amine makes it an ideal precursor for the synthesis of a wide array of complex heterocyclic structures. The interplay between the nucleophilic amine, the electrophilic carbon attached to the chlorine atom, and the versatile ethynyl (B1212043) group allows for a variety of cyclization strategies.

Crafting Fused Pyridines and Polycyclic Aromatic Nitrogen Heterocycles

The structure of this compound is tailor-made for the synthesis of fused pyridine systems and polycyclic aromatic nitrogen heterocycles. The vicinal arrangement of the amine and ethynyl groups is particularly amenable to intramolecular cyclization reactions, leading to the formation of pyrido[2,3-b]pyridine (α-carboline) derivatives and other related polycyclic structures. These reactions can be initiated through various methods, including transition-metal-catalyzed processes that activate the ethynyl group towards nucleophilic attack by the adjacent amine.

Furthermore, the presence of the chloro substituent provides an additional handle for annulation reactions. Through cross-coupling reactions, such as the Suzuki or Sonogashira coupling, a variety of aromatic and heteroaromatic rings can be appended to the pyridine core, thereby constructing elaborate polycyclic systems. The sequential or one-pot combination of reactions involving the ethynyl, amine, and chloro functionalities allows for a modular and efficient approach to a diverse range of complex nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Integration into Macrocyclic and Supramolecular Frameworks

The rigid geometry and multiple coordination sites of this compound make it a valuable component in the design and synthesis of macrocycles and supramolecular assemblies. The pyridine nitrogen and the exocyclic amine can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. This allows for the programmed self-assembly of intricate supramolecular architectures. mdpi.comnih.gov

The ethynyl group can participate in well-established macrocyclization reactions, such as Glaser or Eglinton couplings, to form larger ring systems incorporating multiple pyridine units. Additionally, the chloro group can be displaced by nucleophiles in a macrocyclization-terminating step. By strategically combining this compound with other complementary building blocks, chemists can construct macrocycles with defined cavity sizes and shapes, suitable for host-guest chemistry and the development of molecular sensors. For instance, the synthesis of macrocyclic compounds containing tris(3-aminopropyl)amine (B1583958) units has been demonstrated, showcasing the utility of amine-functionalized building blocks in creating complex macrostructures. mdpi.com The incorporation of ethynylpyridine units into polymers has also been explored for applications such as saccharide recognition, highlighting the versatility of this structural motif in supramolecular chemistry. researchgate.net

A Scaffold for Probing Structure-Reactivity Relationships

The trifunctional nature of this compound provides a robust scaffold for systematic structural modifications, enabling detailed investigations into structure-activity and structure-reactivity relationships.

Tailoring Electronic and Steric Profiles through Derivatization

The reactivity of the pyridine ring and its substituents is intrinsically linked to the electronic and steric environment. The amine, chloro, and ethynyl groups of this compound can be independently or sequentially modified to systematically tune these properties. For example, the amine group can be acylated, alkylated, or converted to other nitrogen-containing functionalities, which will alter its electron-donating ability and steric bulk.

Similarly, the chloro group can be substituted with various nucleophiles, introducing a wide range of functional groups with differing electronic and steric demands. The ethynyl group can be derivatized through Sonogashira coupling or other alkyne-specific reactions. By synthesizing a library of derivatives and studying their reactivity in various chemical transformations, a deeper understanding of the influence of electronic and steric effects on the pyridine system can be gained. acs.orgnih.govacs.org Such studies are crucial for the rational design of catalysts, functional materials, and biologically active molecules.

Investigating Bioisosteric Replacements in Analog Synthesis

In medicinal chemistry, the concept of bioisosterism is a powerful tool for optimizing the pharmacological properties of a lead compound. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This compound serves as an excellent template for exploring bioisosteric replacements to generate novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

The chloro group, for instance, can be replaced by other halogens (F, Br, I) or by bioisosteres such as a trifluoromethyl group (CF3) or a cyano group (CN). The amine group can be substituted with other hydrogen bond donors like a hydroxyl group (OH) or a thiol group (SH). The ethynyl group, a linear and rigid linker, can be replaced with other groups of similar topology, such as a vinyl group or a small heterocyclic ring. The synthesis and biological evaluation of such analogs can provide valuable insights into the specific interactions of the parent molecule with its biological target. nih.gov

A Potential Player in the Development of Catalytic Systems

The structural features of this compound suggest its potential utility in the design of ligands for transition metal catalysis. The pyridine nitrogen and the exocyclic amine group can act as a bidentate chelating ligand, binding to a metal center to form a stable complex.

The electronic properties of the ligand, and consequently the reactivity of the metal center, can be fine-tuned by modifying the substituents on the pyridine ring. The chloro and ethynyl groups offer convenient sites for such modifications. For example, the introduction of electron-donating or electron-withdrawing groups at these positions can modulate the electron density at the metal center, thereby influencing its catalytic activity and selectivity. The development of pyridinophane macrocycles as ligands for first-row transition metal catalysts in reactions like nitrene transfer highlights the potential of pyridine-based ligands in catalysis. mdpi.com While the direct application of this compound as a ligand may not be extensively documented, its structural motifs are present in established ligand families, suggesting a promising avenue for future research in catalyst development.

Precursor for Advanced Material Science Intermediates (e.g., Polymers, Optoelectronic Materials)

The unique molecular architecture of this compound, featuring a trifecta of reactive sites—a chloro group, an ethynyl moiety, and an amino group—positions it as a highly promising monomer for the synthesis of advanced polymers and optoelectronic materials. The strategic placement of these functional groups on a pyridine ring allows for the design and synthesis of novel conjugated polymers with tunable properties. The inherent characteristics of the pyridine ring, combined with the potential for extensive π-conjugation through the ethynyl group, make this compound a valuable building block in the field of materials science.

The primary route for the polymerization of this compound is anticipated to be through Sonogashira cross-coupling reactions. organic-chemistry.orglibretexts.orgresearchgate.net This well-established palladium-catalyzed reaction efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides, making it an ideal method for creating extended conjugated polymer chains from this monomer. organic-chemistry.orglibretexts.org The chloro and ethynyl groups on the monomer are perfectly suited for this type of polycondensation.

Furthermore, the presence of the amino group offers additional avenues for polymer modification and property tuning. This group can influence the polymer's solubility, thermal stability, and electronic characteristics. It can also serve as a site for post-polymerization functionalization, allowing for the introduction of other desired chemical moieties. The electron-donating nature of the amino group, in conjunction with the electron-withdrawing potential of the chloro-substituted pyridine ring, can create a "push-pull" electronic structure within the polymer backbone, which is often desirable for optoelectronic applications.

The resulting poly(this compound) and its derivatives are expected to exhibit interesting photophysical and electronic properties. The extended π-conjugation along the polymer backbone, facilitated by the ethynylene linkages, is a key prerequisite for materials used in organic electronics. whiterose.ac.ukmdpi.com The incorporation of the pyridine nitrogen atom into the conjugated system can influence the material's electron affinity and charge transport properties, potentially making it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While specific experimental data on the polymerization of this compound and the properties of the resulting polymers are not extensively documented in publicly available literature, the known characteristics of similar pyridine-containing conjugated polymers provide a strong basis for predicting their potential. The following tables summarize the anticipated polymerization reactions and the expected properties of polymers derived from this versatile monomer, based on analogous systems reported in the scientific literature.

Table 1: Plausible Polymerization Reactions of this compound

| Reaction Type | Co-monomer/Reactant | Catalyst/Conditions | Anticipated Polymer Structure | Potential Applications |

| Homopolymerization | Self-polymerization | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., triethylamine) | Linear poly(this compound) | Organic semiconductors, charge transport layers |

| Co-polymerization | Di-haloaryl compound (e.g., 1,4-diiodobenzene) | Pd catalyst, Cu(I) co-catalyst, base | Alternating co-polymer with extended conjugation | Optoelectronic devices (OLEDs, OPVs) |

| Post-polymerization Modification | Acyl chlorides, isocyanates | Base | Functionalized polymer with modified side chains | Enhanced solubility, tailored electronic properties |

Table 2: Predicted Properties of Polymers Derived from this compound

| Property | Predicted Characteristic | Rationale/Comparison to Analogous Polymers |

| Solubility | Likely soluble in polar organic solvents. | The presence of the amino group is expected to enhance solubility in solvents like DMF, DMSO, and NMP, similar to other aminopyridine-containing polymers. |

| Thermal Stability | Moderate to high thermal stability. | Conjugated aromatic polymers generally exhibit good thermal stability. The pyridine and chloro-substituents may further enhance this property. |

| Optical Absorption | Absorption in the UV-Visible range. | The extended π-conjugated system will lead to absorption of light. The exact wavelength will be influenced by the polymer chain length and substituents. |

| Photoluminescence | Potential for fluorescence in the visible spectrum. | Many pyridine-ethynylene polymers are known to be fluorescent. The emission color can be tuned by modifying the electronic structure. |

| Electrochemical Properties | Redox activity, potential for p-type or n-type semiconductivity. | The electron-rich amino group and electron-deficient pyridine ring create a donor-acceptor character, which is crucial for semiconductor applications. |

Degradation and Stability Studies of 5 Chloro 2 Ethynylpyridin 3 Amine

Forced Degradation Analysis under Varied Environmental Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing. While specific forced degradation data for 5-Chloro-2-ethynylpyridin-3-amine is not available in the public domain, an analysis of its chemical structure allows for the prediction of its behavior under various environmental stressors. The molecule possesses several reactive moieties: a chloro-substituted pyridine (B92270) ring, a primary aromatic amine, and an ethynyl (B1212043) group, each susceptible to degradation under specific conditions.

Photolytic Degradation Pathways

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in molecules containing aromatic rings and heteroatoms. The pyridine ring in this compound is expected to absorb UV light, which could lead to the formation of excited states and subsequent degradation.

Potential photolytic degradation pathways may include:

Photo-oxidation: The presence of the electron-donating amino group can make the pyridine ring more susceptible to oxidation in the presence of light and oxygen, potentially leading to the formation of N-oxides or ring-opened products.

Homolytic Cleavage of the Carbon-Chlorine Bond: The C-Cl bond can undergo homolytic cleavage upon UV irradiation, generating a pyridinyl radical. This highly reactive intermediate could then participate in a variety of secondary reactions, such as dimerization, reaction with solvents, or abstraction of hydrogen atoms to form 2-ethynylpyridin-3-amine.

Reactions involving the Ethynyl Group: The ethynyl group may undergo photo-induced addition reactions or polymerization, especially in the presence of photosensitizers.

Table 1: Predicted Photolytic Degradation Conditions and Potential Pathways

| Stress Condition | Potential Degradation Pathway | Predicted Outcome |

| Exposure to UV light (254 nm / 365 nm) in solution (e.g., methanol (B129727), acetonitrile) | Homolytic C-Cl bond cleavage, Photo-oxidation of the pyridine ring, Polymerization of the ethynyl group | Formation of de-chlorinated impurities, N-oxides, and polymeric material. |

| Exposure to sunlight (solid state) | Surface discoloration and degradation | Potential for slow decomposition over prolonged exposure. |

Hydrolytic Stability under Acidic and Basic Conditions

The hydrolytic stability of this compound is expected to be pH-dependent due to the presence of the basic amino group and the potential for reactions involving the ethynyl and chloro substituents.